AB-PINACA N-(2-fluoropentyl) isomer
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Overview
Description
AB-PINACA N-(2-fluoropentyl) isomer is a synthetic cannabinoid that has recently gained attention in the field of forensic and analytical chemistry. This compound is an analog of AB-PINACA, characterized by the addition of a fluorine atom at the two position of the pentyl chain . The molecular formula of this compound is C18H25FN4O2, and it has a molecular weight of 348.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-PINACA N-(2-fluoropentyl) isomer involves the reaction of 1H-indazole-3-carboxylic acid with 2-fluoropentylamine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent like dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing automated purification systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
AB-PINACA N-(2-fluoropentyl) isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions (OH-) can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Hydroxylated products.
Scientific Research Applications
AB-PINACA N-(2-fluoropentyl) isomer has several scientific research applications, including:
Mechanism of Action
AB-PINACA N-(2-fluoropentyl) isomer exerts its effects by acting as a full agonist at the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The compound binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
AB-PINACA: The parent compound without the fluorine substitution.
AB-FUBINACA: Another synthetic cannabinoid with a fluorobenzyl group instead of a fluoropentyl group.
5F-AB-PINACA: A similar compound with a fluorine atom at the five position of the pentyl chain.
Uniqueness
AB-PINACA N-(2-fluoropentyl) isomer is unique due to the specific placement of the fluorine atom at the two position of the pentyl chain, which may influence its binding affinity and selectivity for cannabinoid receptors . This structural modification can result in different pharmacological and toxicological profiles compared to other synthetic cannabinoids .
Properties
CAS No. |
2374983-23-8 |
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Molecular Formula |
C18H25FN4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c1-4-7-12(19)10-23-14-9-6-5-8-13(14)16(22-23)18(25)21-15(11(2)3)17(20)24/h5-6,8-9,11-12,15H,4,7,10H2,1-3H3,(H2,20,24)(H,21,25) |
InChI Key |
VKIBZLGSWZHFJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N)F |
Origin of Product |
United States |
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